N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine
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Overview
Description
N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine is a complex organic compound characterized by the presence of trifluoromethyl, pyrazole, and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the condensation of the trifluoromethylated pyrazole with hydroxylamine under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of green solvents and catalysts can also be explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Condensation: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, oximes, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxylamine group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:
N-{2,2,2-trifluoro-1-[1-(methyl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine: Similar structure but with a methyl group instead of an isopropyl group.
N-{2,2,2-trifluoro-1-[1-(ethyl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine: Similar structure but with an ethyl group instead of an isopropyl group.
N-{2,2,2-trifluoro-1-[1-(tert-butyl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2770372-18-2 |
---|---|
Molecular Formula |
C8H10F3N3O |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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